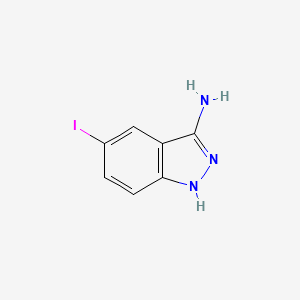
5-Iodo-1H-indazol-3-amine
Overview
Description
5-Iodo-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by the presence of an iodine atom at the 5th position and an amino group at the 3rd position of the indazole ring. Indazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties .
Mechanism of Action
Target of Action
The primary target of 5-Iodo-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its target, tyrosine kinase, by binding effectively with the hinge region of the enzyme . This interaction inhibits the activity of the enzyme, leading to changes in the signal transduction cascades that it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase by this compound affects various biochemical pathways. One significant pathway is the p53/MDM2 pathway . The compound’s action on this pathway leads to the inhibition of Bcl2 family members, affecting apoptosis and cell cycle in a concentration-dependent manner .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation. It has shown promising inhibitory effects against human cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a chronic myeloid leukemia cell line .
Biochemical Analysis
Biochemical Properties
5-Iodo-1H-indazol-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups to specific tyrosine residues on proteins . This inhibition can disrupt signaling pathways that are essential for cell growth and proliferation. Additionally, this compound can bind to DNA, affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce apoptosis (programmed cell death) in various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . This compound influences cell signaling pathways, such as the p53/MDM2 pathway, which plays a pivotal role in regulating cell cycle and apoptosis . Furthermore, this compound can alter gene expression and cellular metabolism, leading to reduced cell viability and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For example, its interaction with tyrosine kinases prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by binding to DNA and modulating transcription factors . These molecular interactions contribute to its antitumor and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also demonstrated its prolonged antitumor effects, with consistent reduction in tumor size over extended treatment periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The therapeutic window for this compound is thus critical for maximizing its efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, transporters and binding proteins facilitate its movement within the cellular environment . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with enzymes, DNA, and other biomolecules . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-indazol-3-amine typically involves the iodination of 1H-indazole-3-amine. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve 1H-indazole-3-amine in an appropriate solvent (e.g., acetic acid).
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1H-indazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted indazole derivatives with various functional groups.
- Nitro or reduced amine derivatives.
- Biaryl or heteroaryl compounds through coupling reactions .
Scientific Research Applications
5-Iodo-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1H-indazole-3-amine: Lacks the iodine substituent but shares the core indazole structure.
5-Bromo-1H-indazol-3-amine: Similar structure with a bromine atom instead of iodine.
5-Chloro-1H-indazol-3-amine: Contains a chlorine atom at the 5th position.
Uniqueness: 5-Iodo-1H-indazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding and improve its pharmacokinetic properties .
Properties
IUPAC Name |
5-iodo-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVSJWTWOWRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602855 | |
| Record name | 5-Iodo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88805-76-9 | |
| Record name | 5-Iodo-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-5-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)

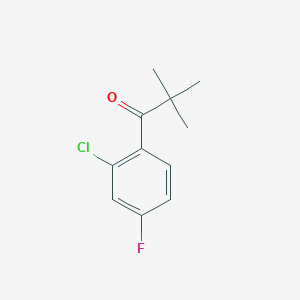
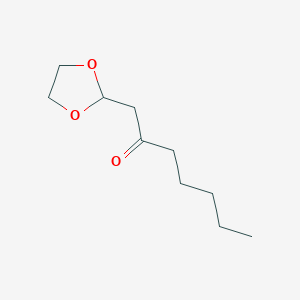
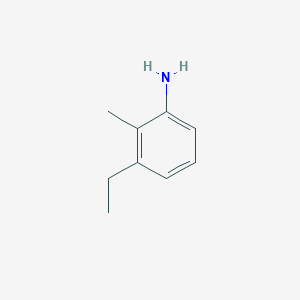
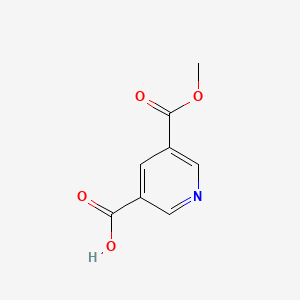

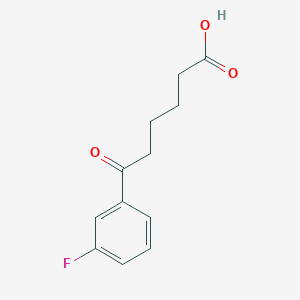
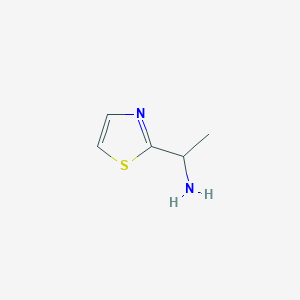

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)
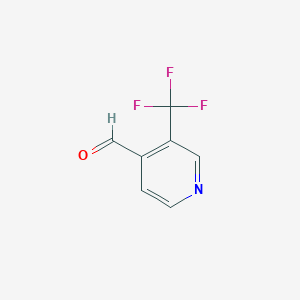
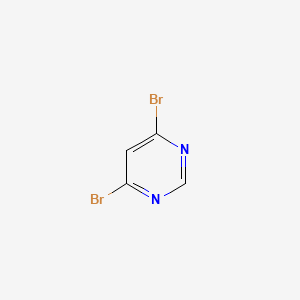
![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)
